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Compound of Interest

Compound Name: 5-Fluoropiperidin-3-ol

Cat. No.: B15261364

For researchers and professionals in drug development, 5-Fluoropiperidin-3-ol and its
derivatives are valuable building blocks in medicinal chemistry. Their utility stems from the
favorable modulation of pharmacokinetic properties, such as metabolic stability and
bioavailability, that the fluorine atom can impart to a molecule. This technical guide provides an
overview of the commercial availability of various isomers of 5-Fluoropiperidin-3-ol and
outlines a general synthetic approach.

Commercial Suppliers and Product Specifications

5-Fluoropiperidin-3-ol is commercially available from various suppliers, primarily as its
hydrochloride salt and in different stereocisomeric forms. The table below summarizes the
available quantitative data from a selection of suppliers. Please note that pricing and availability
are subject to change and should be confirmed directly with the supplier.
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Product Name  CAS Number Supplier Purity Quantity
(3R,5S)-5- ,
Echemi, AllBest
Fluoropiperidin- » »
30| 2490344-75-5 CO., Ltd., Not specified Not specified
-0
] CarboMer, Inc.[1]
hydrochloride
trans-4-

Fisher Scientific
955028-83-8 (via eMolecules),  Not specified 1g
Pharmablock[2]

Fluoropiperidin-
3-ol
hydrochloride

(3R,5R)-5-
Fluoropiperidin-
3-ol
hydrochloride

2418593-37-8 BLDpharm[3] Not specified Not specified

(3S,4R)-3-

Fluoropiperidin- Ambeed, Inc., B
1443380-89-9 97% Not specified

4-ol Chemenu Inc.[4]

hydrochloride

3-
Fluoropiperidin- 1524707-65-0 Benchchem|5] Not specified Not specified
4-ol

(3S)-3-
Fluoropiperidine 871664-50-5 Chem-contract[6] Not specified Not specified
hydrochloride

Synthetic Approaches: An Overview

The synthesis of fluorinated piperidinols is a key area of research, with a focus on controlling
stereochemistry. Enantioselective synthesis is often crucial for isolating the desired biological
activity.

General Experimental Protocol for Enantioselective
Fluorination
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A common strategy for the synthesis of fluorinated piperidinols involves the enantioselective
fluorination of a piperidinone precursor, followed by reduction. The following is a generalized
protocol based on reported methodologies.[7]

Materials:

N-Boc-piperidinone precursor

e Fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

o Chiral catalyst (e.g., cinchona alkaloid derivatives or chiral primary amines)
e Solvent (e.g., Tetrahydrofuran - THF)

e Reducing agent (e.g., Sodium borohydride - NaBHa)

e Methanol (for reduction)

Procedure:

» Fluorination: The N-Boc-piperidinone precursor is dissolved in an appropriate solvent such
as THF.

e The chiral catalyst is added to the solution.

e The fluorinating agent (e.g., NFSI) is then added, and the reaction is stirred at a controlled
temperature (e.g., 0 °C to room temperature) for a specified time (e.g., 24 hours), monitoring
for completion by TLC or LC-MS.

o Work-up: Upon completion, the reaction mixture is quenched and the fluorinated
intermediate is extracted and purified.

o Reduction: The purified fluorinated piperidinone is dissolved in a solvent like methanol.

e Areducing agent, such as sodium borohydride, is added portion-wise at a low temperature
(e.g., 0 °C).

e The reaction is stirred until completion, typically for a few hours.
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 Final Purification: The reaction is quenched, and the final product, the fluoropiperidinol, is
extracted and purified, often by crystallization to yield enantiopure material.

Applications in Drug Discovery

Fluorinated piperidine motifs are integral to the development of various therapeutic agents. The
introduction of fluorine can significantly enhance binding affinity, selectivity, and metabolic
stability. For instance, derivatives of 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles have been
developed as high-affinity, selective, and orally bioavailable antagonists for the human 5-
HT(2A) receptor.[8][9] In these compounds, the fluorine atom on the piperidine ring was crucial
for improving oral bioavailability by reducing the pKa of the basic nitrogen.[8] Furthermore,
fluorinated piperidines have been explored as ligands for the human 5-HT1D receptor and as
potential norepinephrine/serotonin reuptake inhibitors.[10][11]

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and application of a
5-Fluoropiperidin-3-ol derivative in a drug discovery context.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11334570/
https://www.semanticscholar.org/paper/3-%284-Fluoropiperidin-3-yl%29-2-phenylindoles-as-high-Rowley-Hallett/e4a8363f59fa4a36ac796d5a36f650c4c35e7026
https://pubmed.ncbi.nlm.nih.gov/11334570/
https://m.chemsrc.com/en/Paper/566961.html
https://www.semanticscholar.org/paper/Fluorination-of-3-%283-%28piperidin-1-yl%29propyl%29indoles-Niel-Collins/59539126e7bc6f1b6a36eb7aa0f976384e2b7dca
https://www.benchchem.com/product/b15261364?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15261364?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis & Purification

N-Protected Piperidinone

Chiral Catalyst,
Fluorinating Agent

Enantioselective
Fluorination

Stereoselective
Reduction

Purification
(e.g., Crystallization)

Enantiopure
5-Fluoropiperidin-3-ol

Drug Discovely Application

Chemical Coupling to
Scaffold/Core

Biological Screening
(e.g., Receptor Binding Assay)

'

Lead Optimization
(SAR Studies)

Drug Candidate

Click to download full resolution via product page

A generalized workflow for the synthesis and application of 5-Fluoropiperidin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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